

# 2-Chloro-3-methoxyaniline hydrochloride chemical properties

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## Compound of Interest

Compound Name: *2-Chloro-3-methoxyaniline  
hydrochloride*

Cat. No.: *B1360893*

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## Technical Guide: 2-Chloro-3-methoxyaniline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, synthesis, and relevant biological context of **2-Chloro-3-methoxyaniline hydrochloride**. This compound serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors for oncological applications.

## Chemical and Physical Properties

**2-Chloro-3-methoxyaniline hydrochloride** is the salt form of the parent compound 2-chloro-3-methoxyaniline. The hydrochloride form often provides enhanced stability and solubility in aqueous media, which is advantageous for various synthetic applications. Key identifying information and physical properties are summarized below.

## Compound Identification

Identifier	Value	Reference
Chemical Name	2-Chloro-3-methoxyaniline hydrochloride	[1]
CAS Number	85893-87-4	[1]
Molecular Formula	C <sub>7</sub> H <sub>9</sub> Cl <sub>2</sub> NO	[1]
Molecular Weight	194.06 g/mol	[1]
MDL Number	MFCD10698629	[1]

## Physical Data

Quantitative experimental data for the melting point, boiling point, and specific solubility of **2-Chloro-3-methoxyaniline hydrochloride** are not readily available in published literature. However, aniline hydrochloride salts are generally crystalline solids and exhibit solubility in water.[2] The compound should be stored at room temperature in a dry, sealed container.[1]

For reference, properties of the free base, 2-Chloro-3-methoxyaniline (CAS: 113206-03-4), are provided below.

Property	Value	Reference
Molecular Formula	C <sub>7</sub> H <sub>8</sub> ClNO	[3]
Molecular Weight	157.60 g/mol	[3]
Appearance	Yellow oil (crude)	[4]

## Spectral Data

Detailed experimental spectra for **2-Chloro-3-methoxyaniline hydrochloride** are not widely published. The following sections describe the available data and expected spectral characteristics based on the molecular structure.

## Mass Spectrometry (MS)

Mass spectrometry analysis of the free base, 2-chloro-3-methoxyaniline, shows a molecular ion peak at  $m/z$  157.9  $[M+H]^+$ , which is consistent with its molecular weight of 157.60 g/mol .<sup>[4]</sup>

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons, a singlet for the methoxy ( $-\text{OCH}_3$ ) group protons (typically around 3.8-4.0 ppm), and a broad singlet for the amine ( $-\text{NH}_2$ ) protons. Upon formation of the hydrochloride salt, the amine protons ( $-\text{NH}_3^+$ ) would shift downfield and may appear as a broader signal.
- $^{13}\text{C}$  NMR: The carbon NMR spectrum will display seven unique signals corresponding to the carbons in the molecule. This includes six distinct signals for the aromatic carbons, with their chemical shifts influenced by the chloro, methoxy, and amino substituents, and one signal for the methoxy carbon (typically around 55-60 ppm).

## Infrared (IR) Spectroscopy

The IR spectrum of the free base would be characterized by N-H stretching bands for the primary amine group (typically two bands in the  $3300\text{-}3500\text{ cm}^{-1}$  region). Aromatic C-H stretching would appear around  $3000\text{-}3100\text{ cm}^{-1}$ , and C-O stretching from the methoxy group would be observed in the  $1200\text{-}1300\text{ cm}^{-1}$  region. For the hydrochloride salt, the N-H stretching region would be significantly broadened due to the formation of the ammonium salt ( $-\text{NH}_3^+$ ), appearing in the  $2500\text{-}3200\text{ cm}^{-1}$  range.

## Experimental Protocols

The synthesis of **2-Chloro-3-methoxyaniline hydrochloride** is typically achieved in a two-step process: first, the reduction of a nitro-aromatic precursor to form the free aniline base, followed by the conversion to its hydrochloride salt.

## Synthesis of 2-Chloro-3-methoxyaniline (Free Base)

This protocol details the reduction of 2-chloro-3-nitroanisole using iron powder in an acidic medium.<sup>[4]</sup>

Materials:

- 2-chloro-3-nitroanisole (1.38 g, 7.36 mmol)

- Iron powder (1.64 g, 29.4 mmol)
- Glacial acetic acid (19 mL)
- Acetonitrile (19 mL)
- Water (70 mL)
- Sodium carbonate (solid)
- Dichloromethane (450 mL)
- Saturated saline solution
- Anhydrous sodium sulfate

Procedure:

- Dissolve 2-chloro-3-nitroanisole in a mixture of glacial acetic acid and acetonitrile in a suitable reaction flask.
- Add the iron powder to the solution.
- Stir the reaction mixture under reflux for 3.5 hours.
- After the reaction is complete, cool the mixture and dilute it with water.
- Neutralize the mixture by carefully adding solid sodium carbonate until the solution is basic.
- Extract the product into dichloromethane (3 x 150 mL).
- Combine the organic phases, wash with saturated saline solution, and dry over anhydrous sodium sulfate.
- Filter the solution and concentrate it under reduced pressure to yield crude 2-chloro-3-methoxyaniline as a yellow oil.<sup>[4]</sup> The product can be used directly in the next step without further purification.

## Conversion to 2-Chloro-3-methoxyaniline Hydrochloride

This general procedure involves the treatment of the synthesized free base with hydrochloric acid.<sup>[5][6]</sup>

Materials:

- Crude 2-chloro-3-methoxyaniline
- A suitable solvent (e.g., diethyl ether, ethyl acetate)
- Concentrated hydrochloric acid or HCl gas in a solvent

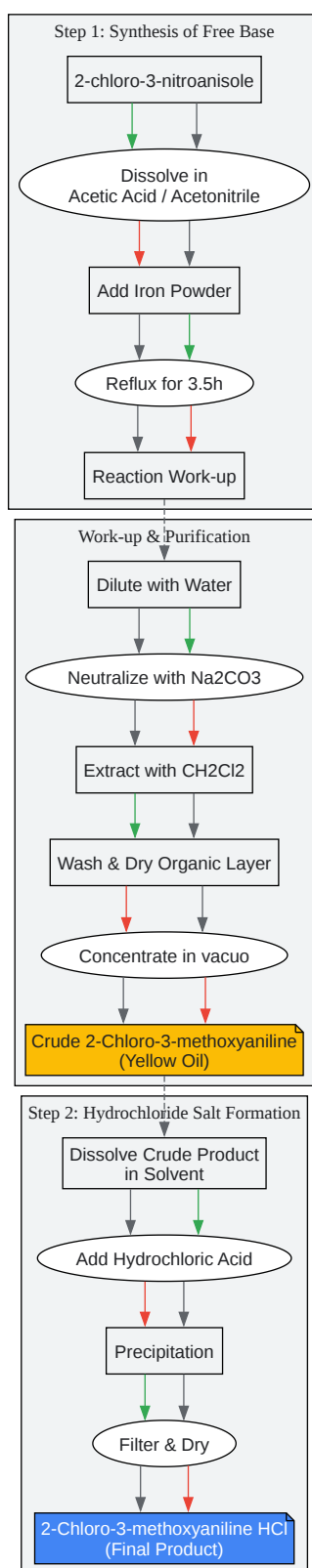
Procedure:

- Dissolve the crude 2-chloro-3-methoxyaniline in a minimal amount of a suitable organic solvent.
- Slowly add a molar equivalent of concentrated hydrochloric acid or a solution of HCl in an organic solvent while stirring.
- The hydrochloride salt will precipitate out of the solution.
- Collect the solid product by filtration.
- Wash the collected solid with a small amount of cold solvent to remove impurities.
- Dry the product under vacuum to yield **2-Chloro-3-methoxyaniline hydrochloride**.

## Visualizations

### Synthesis and Purification Workflow

The following diagram illustrates the key steps in the synthesis of 2-Chloro-3-methoxyaniline and its conversion to the hydrochloride salt.

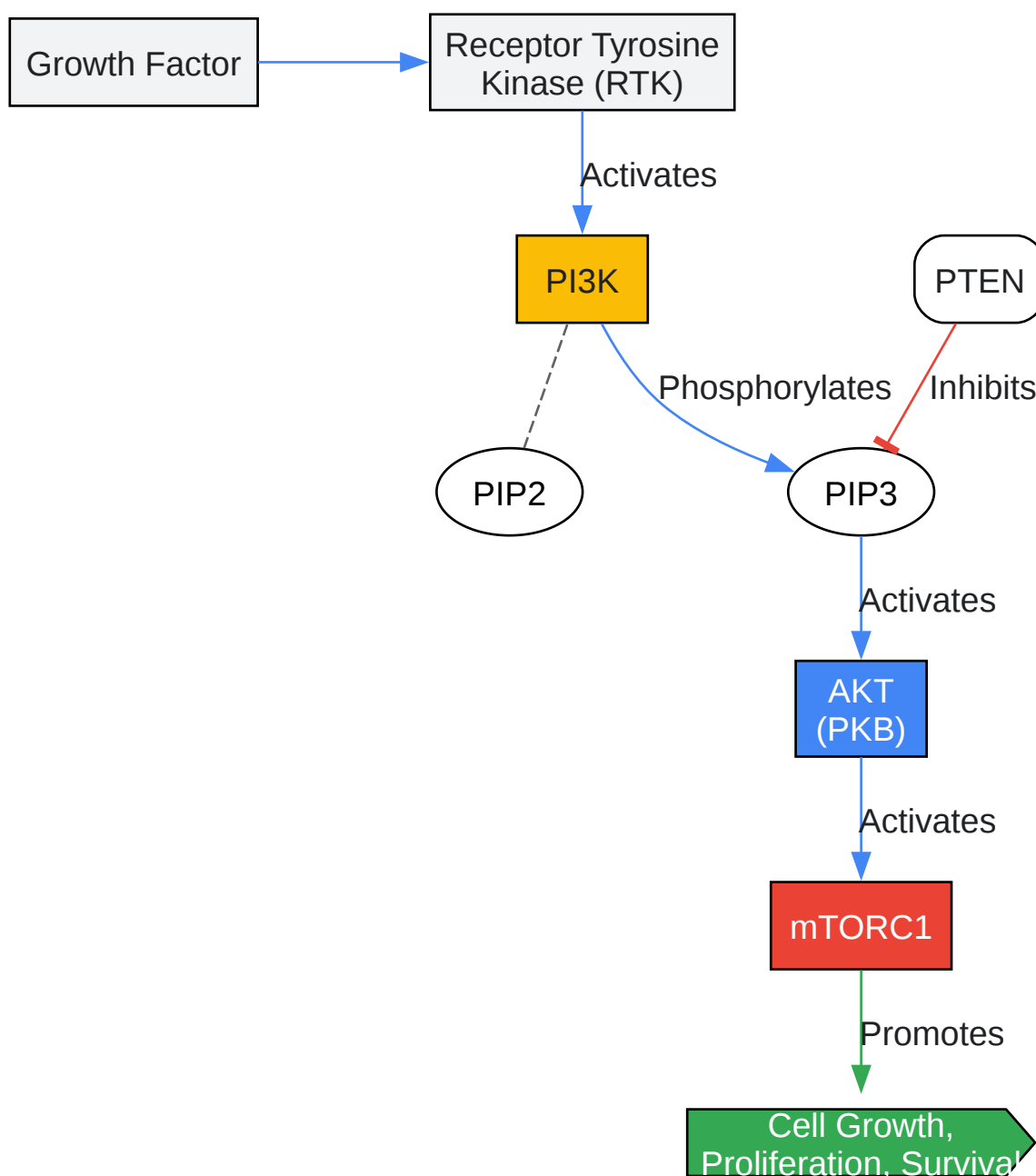


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Caption: Workflow for the synthesis of **2-Chloro-3-methoxyaniline hydrochloride**.

## Biological Relevance: PI3K/AKT/mTOR Signaling Pathway

2-Chloro-3-methoxyaniline is a reactant used to prepare dual inhibitors of CK2 and Pim kinases, which are known to interact with major cell signaling pathways implicated in cancer.[4] A key related pathway is the PI3K/AKT/mTOR pathway, which is a central regulator of cell proliferation, growth, and survival, and is often dysregulated in cancer.[7][8] The diagram below shows a simplified representation of this critical pathway.



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Caption: Simplified PI3K/AKT/mTOR signaling pathway, a key target in cancer therapy.

## Safety and Handling

The following safety information is based on the hazards associated with the free base, 2-chloro-3-methoxyaniline, and similar chemical structures. A full Safety Data Sheet (SDS) should be consulted before handling.

- GHS Hazard Statements: Toxic if swallowed, Toxic in contact with skin, Causes skin irritation, Causes serious eye irritation.[5]
- Precautionary Measures:
  - Use only in a well-ventilated area, preferably in a chemical fume hood.
  - Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
  - Avoid breathing dust, fumes, or vapors.
  - Wash hands thoroughly after handling.
  - Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

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